

α -Chaconine chemical structure and properties

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Compound of Interest

Compound Name: *α -Chaconine*

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α -Chaconine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -Chaconine, a steroidal glycoalkaloid predominantly found in potatoes (*Solanum tuberosum*), has garnered significant scientific interest due to its diverse biological activities, ranging from toxicity to potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to α -chaconine. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug discovery.

Chemical Structure and Identity

α -Chaconine is a complex molecule consisting of a steroidal aglycone, solanidine, linked to a trisaccharide chain. The sugar moiety is composed of one D-glucose and two L-rhamnose units.^[1] The systematic IUPAC name for α -chaconine is (3 β)-Solanid-5-en-3-yl O-6-deoxy- α -L-mannopyranosyl-(1 \rightarrow 2)-O-[6-deoxy- α -L-mannopyranosyl-(1 \rightarrow 4)]- β -D-glucopyranoside.

Chemical Formula: C₄₅H₇₃NO₁₄ Molecular Weight: 852.06 g/mol ^{[2][3][4]} CAS Number: 20562-03-2^{[2][3][4]}

The structural difference between α -chaconine and the other major potato glycoalkaloid, α -solanine, lies in their sugar side chains. While both share the same solanidine aglycone, α -solanine contains D-galactose, D-glucose, and L-rhamnose.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of α -chaconine is presented in the tables below.

Table 1: Physicochemical Properties of α -Chaconine

Property	Value	Reference
Melting Point	228-236 °C	[2][3][5][6]
pKa (Predicted)	12.70 \pm 0.70	[3][6]
LogP (Estimated)	8.500	[2][6]
Density (Predicted)	1.37 \pm 0.1 g/cm ³	[2][5]
Solubility	Pyridine: 10 mg/mL	[2][3][6]
Appearance	White to Off-White Solid	[2][3]

Table 2: Spectroscopic Data for α -Chaconine

Technique	Key Features and Fragments
Mass Spectrometry (MS)	[M+H] ⁺ : m/z 852.5. Key Fragments: Loss of one rhamnose (m/z 706), loss of two rhamnosides (m/z 560), loss of the entire trisaccharide to yield the solanidine aglycone (m/z 398).
¹ H NMR (Nuclear Magnetic Resonance)	Data not fully available in a comprehensive, assigned format in the reviewed literature.
¹³ C NMR (Nuclear Magnetic Resonance)	Positional ¹³ C-enrichments have been determined in labeling studies, consistent with a mevalonate-dependent biosynthesis pathway.[7]
IR (Infrared) Spectroscopy	Data not readily available in the reviewed literature.

Biological Properties and Toxicological Data

α -Chaconine exhibits a range of biological effects, including acetylcholinesterase inhibition, cytotoxicity, and induction of apoptosis. Its toxicity is a significant concern in food safety, particularly in potatoes with high glycoalkaloid content.

Table 3: Biological and Toxicological Data for α -Chaconine

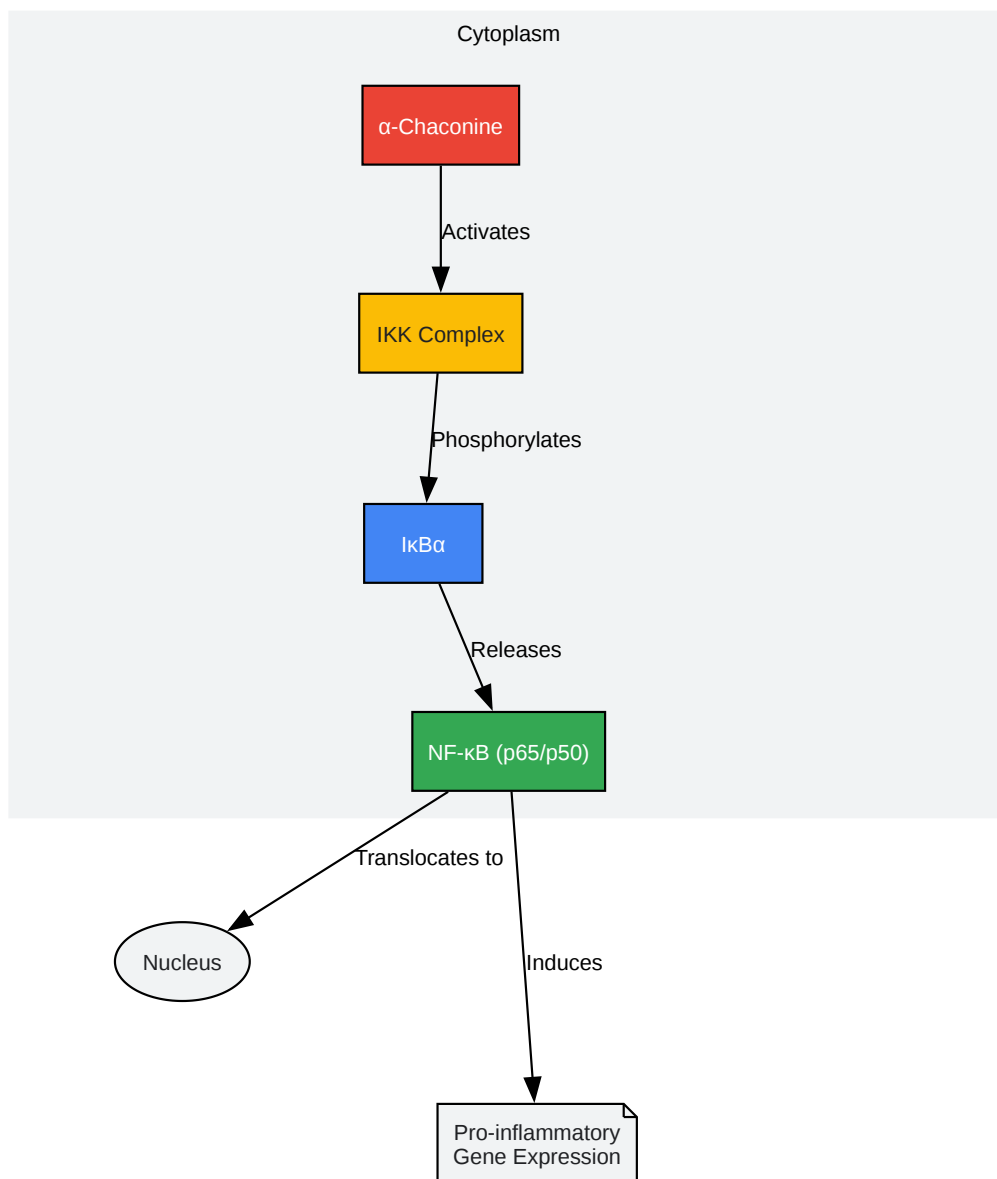
Parameter	Value	Species/Model	Route of Administration	Reference
LD ₅₀	19.2 - 27.5 mg/kg	Mouse	Intraperitoneal	[8][9]
>500 mg/kg	Mouse	Oral	[8]	
84 mg/kg	Rat	Intraperitoneal	[9]	
Toxicity	Doses from 75 mg/kg were potentially lethal within 4-5 days.	Syrian Golden Hamster	Oral gavage	
Enzyme Inhibition	Acetylcholinesterase (AChE) Inhibitor	In vitro	N/A	[10]

Signaling Pathways

α -Chaconine has been shown to modulate several key signaling pathways, including the NF- κ B and JNK pathways, which are involved in inflammation, cell survival, and apoptosis.

NF- κ B Signaling Pathway

α -Chaconine can activate the NF- κ B signaling pathway, a crucial regulator of the immune and inflammatory responses. This activation involves the phosphorylation of I κ B α and the subsequent nuclear translocation of the p65 subunit.[11]

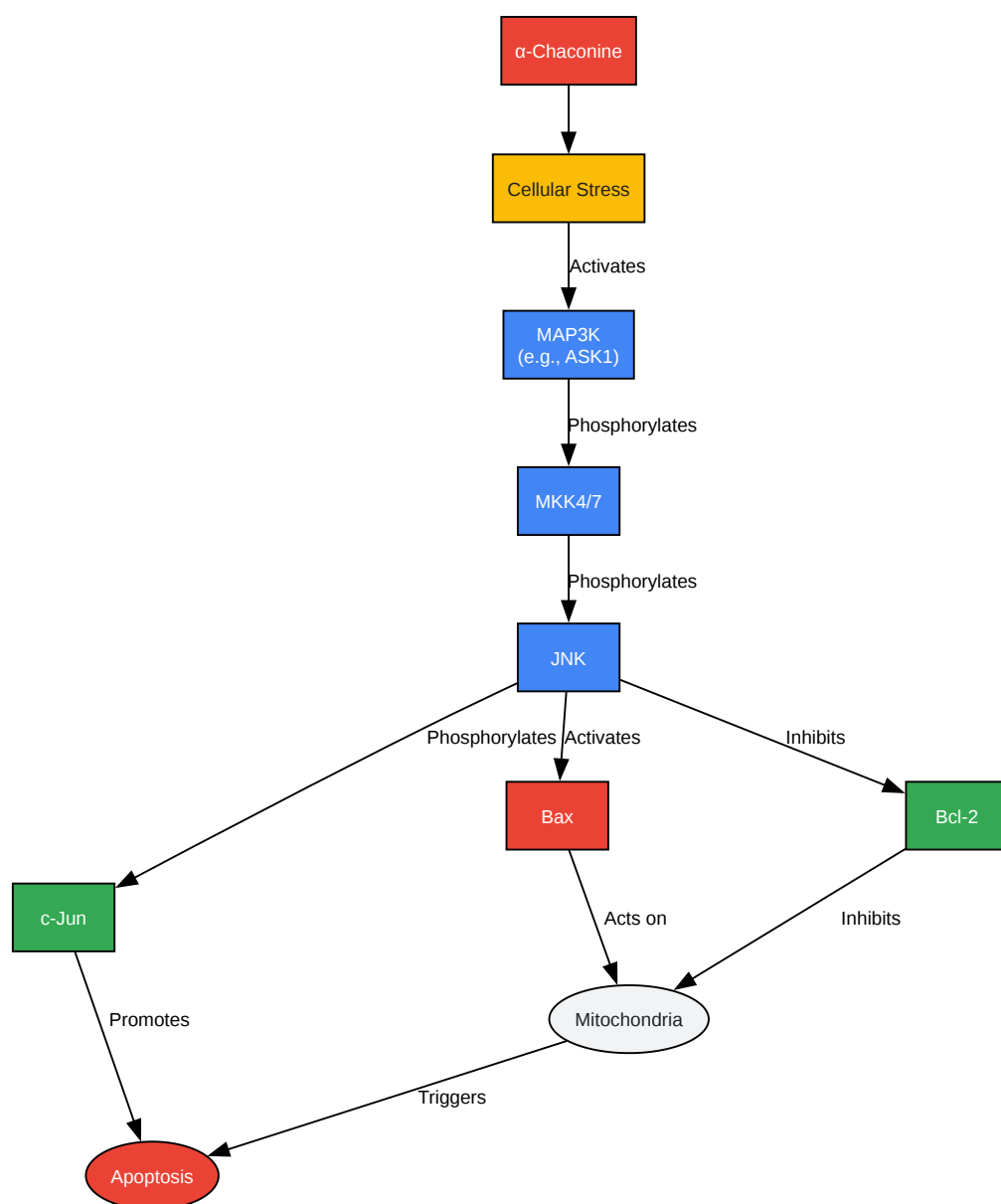


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α-Chaconine Activation of the NF-κB Pathway

JNK Signaling Pathway and Apoptosis

α -Chaconine can induce apoptosis through the activation of the JNK signaling pathway. This pathway can be triggered by cellular stress and leads to the activation of downstream targets that promote programmed cell death.



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α -Chaconine-Induced JNK-Mediated Apoptosis

Experimental Protocols

This section details common experimental procedures for the extraction and analysis of α -chaconine.

Extraction of α -Chaconine from Potato Tubers

This protocol is adapted from methods described for the analysis of glycoalkaloids in potatoes. [\[12\]](#)

Workflow for α -Chaconine Extraction



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Workflow for the Extraction of α -Chaconine

Detailed Methodology:

- **Sample Preparation:** Fresh potato tubers are peeled, sliced, and dried at 35°C for 48 hours. The dried slices are then ground into a fine powder.
- **Extraction:** The dehydrated potato powder is extracted with a boiling solution of methanol and acetic acid (95:5, v/v).
- **Filtration:** The extract is filtered to remove solid potato material.
- **Evaporation:** The filtrate is evaporated to dryness under reduced pressure.
- **Reconstitution:** The dried extract is redissolved in a small volume of methanol and acetic acid (99:1, v/v) for subsequent analysis.

HPTLC Analysis of α -Chaconine

This method is suitable for the qualitative and quantitative analysis of α -chaconine. [\[12\]](#)

Methodology:

- Stationary Phase: Silica Gel 60 F254 HPTLC plates.
- Mobile Phase: A saturated mixture of dichloromethane, methanol, water, and concentrated ammonium hydroxide (70:30:4:0.4, v/v/v/v).
- Development: The plate is developed vertically to a distance of 85 mm.
- Visualization: The plate is dipped three times into a modified Carr-Price reagent (20% w/v antimony(III) chloride in acetic acid-dichloromethane, 1:3 v/v) and heated at 105°C for 5 minutes. α -Chaconine appears as a red chromatographic zone.
- Quantification: Densitometric quantification is performed at 507 nm by reflectance scanning.

UPLC-MS/MS Analysis of α -Chaconine

This is a highly sensitive and specific method for the quantification of α -chaconine.

Methodology:

- Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.
- Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.05% formic acid and 5.0 mmol/L ammonium acetate).
- Detection: Triple quadrupole mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.
- Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 852.5) to specific product ions (e.g., m/z 706.4, 398.2).

Conclusion

α -Chaconine remains a molecule of significant interest due to its dual role as a natural toxicant and a potential therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with established analytical methodologies. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with

various signaling pathways, and to explore its potential in drug development. A more detailed characterization of its spectroscopic properties, especially comprehensive NMR data, would be a valuable addition to the scientific literature.

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